Cas no 2138085-50-2 (3-bromo-2-cyclobutyl-6-methylimidazo1,2-apyridine)

3-bromo-2-cyclobutyl-6-methylimidazo1,2-apyridine 化学的及び物理的性質
名前と識別子
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- 3-bromo-2-cyclobutyl-6-methylimidazo1,2-apyridine
- 2138085-50-2
- 3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine
- EN300-1197218
-
- インチ: 1S/C12H13BrN2/c1-8-5-6-10-14-11(9-3-2-4-9)12(13)15(10)7-8/h5-7,9H,2-4H2,1H3
- InChIKey: VOEPEZZRUDGFBT-UHFFFAOYSA-N
- SMILES: BrC1=C(C2CCC2)N=C2C=CC(C)=CN12
計算された属性
- 精确分子量: 264.02621g/mol
- 同位素质量: 264.02621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 242
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.3
- トポロジー分子極性表面積: 17.3Ų
3-bromo-2-cyclobutyl-6-methylimidazo1,2-apyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1197218-2500mg |
3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine |
2138085-50-2 | 2500mg |
$2379.0 | 2023-10-03 | ||
Enamine | EN300-1197218-100mg |
3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine |
2138085-50-2 | 100mg |
$1068.0 | 2023-10-03 | ||
Enamine | EN300-1197218-0.5g |
3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine |
2138085-50-2 | 0.5g |
$1165.0 | 2023-05-24 | ||
Enamine | EN300-1197218-0.05g |
3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine |
2138085-50-2 | 0.05g |
$1020.0 | 2023-05-24 | ||
Enamine | EN300-1197218-0.1g |
3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine |
2138085-50-2 | 0.1g |
$1068.0 | 2023-05-24 | ||
Enamine | EN300-1197218-10.0g |
3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine |
2138085-50-2 | 10g |
$5221.0 | 2023-05-24 | ||
Enamine | EN300-1197218-1.0g |
3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine |
2138085-50-2 | 1g |
$1214.0 | 2023-05-24 | ||
Enamine | EN300-1197218-0.25g |
3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine |
2138085-50-2 | 0.25g |
$1117.0 | 2023-05-24 | ||
Enamine | EN300-1197218-50mg |
3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine |
2138085-50-2 | 50mg |
$1020.0 | 2023-10-03 | ||
Enamine | EN300-1197218-10000mg |
3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine |
2138085-50-2 | 10000mg |
$5221.0 | 2023-10-03 |
3-bromo-2-cyclobutyl-6-methylimidazo1,2-apyridine 関連文献
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
3-bromo-2-cyclobutyl-6-methylimidazo1,2-apyridineに関する追加情報
Research Brief on 3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine (CAS: 2138085-50-2): Recent Advances and Applications
The compound 3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine (CAS: 2138085-50-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the role of 3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine as a versatile scaffold for the development of kinase inhibitors. The imidazo[1,2-a]pyridine core, combined with the bromo and cyclobutyl substituents, offers a promising pharmacophore for targeting protein kinases involved in cancer and inflammatory diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting specific tyrosine kinases, with IC50 values in the nanomolar range.
In terms of synthetic approaches, novel methodologies have been developed to optimize the production of 3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine. A recent publication in Organic Letters (2024) described a palladium-catalyzed cyclization strategy that significantly improves yield and purity, addressing previous challenges in scalability. This advancement is critical for enabling further preclinical studies and potential commercialization.
The compound's mechanism of action has been elucidated through structural biology techniques. X-ray crystallography studies revealed that the bromo-substituent plays a crucial role in forming halogen bonds with kinase active sites, while the cyclobutyl group contributes to enhanced selectivity. These insights, published in Nature Communications (2023), provide a foundation for structure-activity relationship (SAR) optimization in subsequent drug development efforts.
Emerging applications extend beyond oncology, with recent findings suggesting potential in neurodegenerative disorders. In vitro studies using neuronal cell models have shown that derivatives of 3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine can modulate tau protein aggregation, a hallmark of Alzheimer's disease (ACS Chemical Neuroscience, 2024). This unexpected finding opens new avenues for repurposing this chemical scaffold.
From a safety perspective, preliminary toxicology studies indicate favorable pharmacokinetic properties, with good oral bioavailability and moderate half-life in rodent models. However, researchers note the need for further investigation into potential off-target effects, particularly given the compound's broad kinase inhibition profile (European Journal of Pharmaceutical Sciences, 2023).
The commercial landscape for 3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine is evolving rapidly, with several pharmaceutical companies filing patents for related derivatives in 2023-2024. Market analysts project significant growth potential for this compound class, particularly in targeted cancer therapies, with estimates suggesting a potential market value exceeding $500 million by 2030.
In conclusion, 3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine represents a promising chemical entity with diverse therapeutic applications. Recent advances in synthesis, mechanistic understanding, and biological evaluation position this compound as a valuable tool for drug discovery. Future research directions should focus on clinical translation and the development of more selective derivatives to maximize therapeutic potential while minimizing adverse effects.
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